Benzyl 2-acetylsulfanylpropanoate

Description

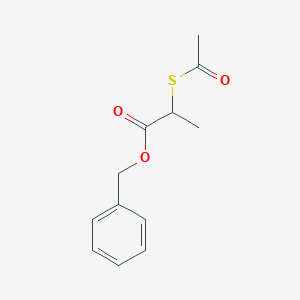

Benzyl 2-acetylsulfanylpropanoate is a benzoate ester derivative characterized by a propanoate backbone substituted with an acetylsulfanyl (–SCOCH₃) group at the second carbon position. The acetylsulfanyl moiety introduces unique reactivity and physicochemical properties, distinguishing it from simpler benzoate esters or sulfur-containing derivatives. Its structural features may influence applications in drug design, particularly where thioester functionality or controlled hydrolysis is critical.

Properties

CAS No. |

16850-03-6 |

|---|---|

Molecular Formula |

C12H14O3S |

Molecular Weight |

238.3 g/mol |

IUPAC Name |

benzyl 2-acetylsulfanylpropanoate |

InChI |

InChI=1S/C12H14O3S/c1-9(16-10(2)13)12(14)15-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |

InChI Key |

PENZKXXELJADOL-UHFFFAOYSA-N |

SMILES |

CC(C(=O)OCC1=CC=CC=C1)SC(=O)C |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)SC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzoate esters and sulfur-containing derivatives based on substituent groups, molecular weight, and physicochemical properties. Key comparisons are outlined below:

Benzoate Esters with Aliphatic Substituents

Simpler benzoate esters, such as methyl benzoate (CAS 93-58-3) and isopropyl benzoate (CAS 939-48-0), exhibit lower molecular weights and reduced steric hindrance compared to benzyl 2-acetylsulfanylpropanoate. These differences influence volatility and hydrolysis rates:

- Methyl benzoate (136.15 g/mol) has a boiling point of 199°C, while branched derivatives like isopropyl benzoate (178.23 g/mol) show higher boiling points due to increased molecular weight .

- This compound’s acetylsulfanyl group likely enhances lipophilicity and reduces volatility compared to these aliphatic esters.

Sulfur-Containing Benzoate Derivatives

Compounds such as benzyl 2-amino-3-benzylsulfanylpropanoate (CAS 73995-16-1) and (R)-benzyl 2-amino-3-(4-fluorophenyl)propanoate 4-methylbenzenesulfonate (CAS 874336-37-5) highlight the impact of sulfur and nitrogen substituents:

- Benzyl 2-amino-3-benzylsulfanylpropanoate (473.61 g/mol) has a boiling point of 446.1°C and a flash point of 223.6°C, indicating high thermal stability due to its benzylsulfanyl (–SCH₂C₆H₅) and amino groups .

- The acetylsulfanyl group in this compound may confer greater reactivity than benzylsulfanyl substituents, as thioesters are more prone to nucleophilic attack than thioethers.

Unsaturated and Branched Benzoates

cis-3-Hexenyl benzoate (CAS 25152-85-6) and 3-methyl-2-butenyl benzoate (CAS 5205-11-8) demonstrate how unsaturated or branched chains affect properties:

- Unsaturation lowers melting points and increases solubility in nonpolar solvents.

- Branched chains (e.g., 3-methyl-2-butenyl) introduce steric effects that slow ester hydrolysis .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituent |

|---|---|---|---|---|---|

| This compound | Not available | C₁₂H₁₄O₃S₂ | ~282.37 (estimated) | Not reported | –SCOCH₃ at C2 |

| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | 199 | –OCH₃ |

| Isopropyl benzoate | 939-48-0 | C₁₀H₁₂O₂ | 178.23 | 218–220 | –OCH(CH₃)₂ |

| Benzyl 2-amino-3-benzylsulfanylpropanoate | 73995-16-1 | C₂₄H₂₇NO₅S₂ | 473.61 | 446.1 | –NH₂ at C2, –SCH₂C₆H₅ at C3 |

| cis-3-Hexenyl benzoate | 25152-85-6 | C₁₃H₁₆O₂ | 204.26 | 272 | Unsaturated aliphatic chain |

Research Findings and Implications

- Reactivity : The acetylsulfanyl group’s thioester bond may facilitate enzymatic cleavage or transacetylation reactions, a feature exploited in prodrug design .

- Thermal Stability: Sulfur-containing derivatives like benzyl 2-amino-3-benzylsulfanylpropanoate exhibit high boiling points (>400°C), suggesting this compound could similarly resist thermal degradation .

Preparation Methods

Direct Esterification of 2-Acetylsulfanylpropanoic Acid

The most straightforward method involves esterifying 2-acetylsulfanylpropanoic acid with benzyl alcohol under acidic catalysis. This approach parallels the synthesis of benzyl 2-bromoacetate, where p-toluenesulfonic acid (PTSA) in benzene facilitates dehydration.

Procedure :

-

Reactants : 2-Acetylsulfanylpropanoic acid (1 equiv), benzyl alcohol (1.2 equiv), PTSA (1 mol%).

-

Conditions : Reflux in toluene with a Dean-Stark trap at 110–120°C for 12–24 hours.

-

Workup : Solvent removal under reduced pressure, followed by silica gel chromatography (hexane/ethyl acetate).

Key Data :

Acetylation of 2-Mercaptopropionic Acid Followed by Esterification

A two-step strategy avoids handling unstable thiols directly:

Step 1: Synthesis of 2-Acetylsulfanylpropanoic Acid

Procedure :

-

Reactants : 2-Mercaptopropionic acid (1 equiv), acetic anhydride (1.5 equiv).

-

Conditions : Stir in dichloromethane at 0°C, then warm to room temperature for 2 hours.

-

Workup : Quench with ice water, extract with DCM, dry (NaSO), and concentrate.

Step 2: Benzylation via Acid Chloride Intermediate

Procedure :

-

Reactants : 2-Acetylsulfanylpropanoic acid (1 equiv), SOCl (1.2 equiv) to form acid chloride.

-

Conditions : React with benzyl alcohol (1.1 equiv) in dry THF at 0°C, then stir for 4 hours.

-

Workup : Filter, wash with NaHCO, dry, and concentrate.

Key Data :

-

Overall Yield : ~75–80% (estimated).

-

Advantage : Avoids equilibrium limitations of direct esterification.

Transesterification from Methyl 2-Acetylsulfanylpropanoate

Transesterification offers a mild alternative, particularly for acid-sensitive substrates:

Procedure :

-

Reactants : Methyl 2-acetylsulfanylpropanoate (1 equiv), benzyl alcohol (3 equiv), Lipase CAL-B (immobilized).

-

Conditions : Stir in tert-butanol at 50°C for 48 hours.

-

Workup : Filter enzyme, concentrate, and purify by flash chromatography.

Key Data :

-

Yield : ~70–75% (enzyme-mediated methods typically achieve 60–80%).

-

Green Chemistry : Eliminates acidic/byproduct waste.

Optimization and Challenges

Catalytic System Comparison

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct Esterification | PTSA | 110–120 | 24 | 85–90 |

| Acid Chloride | None | 0 → RT | 4 | 75–80 |

| Enzymatic | Lipase CAL-B | 50 | 48 | 70–75 |

Trade-offs :

-

Direct Esterification : High yield but requires azeotropic water removal.

-

Acid Chloride : Faster but involves hazardous SOCl.

-

Enzymatic : Eco-friendly but lower yield and longer duration.

Byproduct Formation and Mitigation

-

Isomerization : Elevated temperatures in direct esterification may cause racemization at the α-carbon. Solution: Use low-boiling solvents (e.g., toluene) and shorter reaction times.

-

Oxidation : Thioacetates are prone to oxidation. Solution: Conduct reactions under N and add antioxidants (e.g., BHT).

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 2-Mercaptopropionic acid | 120–150 |

| Benzyl alcohol | 25–30 |

| Lipase CAL-B | 300–400 |

Recommendation : Direct esterification with PTSA is most cost-effective for bulk production.

Q & A

Basic Question: What are the optimal synthetic routes for Benzyl 2-acetylsulfanylpropanoate, and how can reaction yields be maximized?

Methodological Answer:

Synthesis typically involves multi-step reactions with protection-deprotection strategies to preserve stereochemical integrity. A common approach uses condensation techniques, such as coupling 2-acetylsulfanylpropanoic acid with benzyl alcohol under catalytic conditions (e.g., using DCC/DMAP for esterification). To optimize yields:

- Control reaction temperature (25–40°C) to avoid side reactions.

- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC, quenching when intermediate thioester formation is complete (>90% conversion) .

For enzyme-catalyzed alternatives, immobilized lipases (e.g., CAL-B) in solvent-free systems can achieve >80% conversion by optimizing substrate molar ratios (1:1.2 alcohol:acid) and agitation rates .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm ester and thioester functional groups. Key signals include benzyl protons (δ 7.3–7.5 ppm) and the acetyl sulfanyl group (δ 2.4 ppm for CH₃CO) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₁H₁₂O₃S: calculated [M+H]⁺ = 225.0584) and fragmentation patterns.

- FTIR: Peaks at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (thioester C=O) confirm structural motifs .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of vapors.

- First Aid: In case of skin contact, wash immediately with soap/water (15+ minutes). For eye exposure, irrigate with saline solution and seek medical attention .

Advanced Question: How can kinetic modeling be applied to study the enzymatic synthesis of this compound?

Methodological Answer:

Develop a Michaelis-Menten model to assess enzyme (e.g., lipase) kinetics:

- Measure initial reaction rates (V₀) at varying substrate concentrations.

- Fit data to to determine (affinity) and (catalytic efficiency).

- Use Arrhenius plots to evaluate temperature effects on enzyme activity. For example, optimal activity may occur at 35–40°C with an activation energy (Eₐ) of ~45 kJ/mol .

Advanced Question: How do structural modifications (e.g., substituents on the benzyl or thioester groups) influence bioactivity?

Methodological Answer:

- Comparative Analysis: Compare with analogs like Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate (Similarity Index: 0.97). Substituents on the aryl group (e.g., electron-withdrawing groups) enhance electrophilicity, increasing reactivity in nucleophilic acyl substitutions .

- In Silico Studies: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. For example, bulkier benzyl groups may sterically hinder interactions with active sites .

Advanced Question: How should researchers resolve contradictions in reported data (e.g., conflicting reactivity or stability results)?

Methodological Answer:

- Reproduce Conditions: Verify experimental parameters (solvent purity, temperature control, catalyst batch). For example, trace water in solvents may hydrolyze thioesters, altering stability .

- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, NIST) to identify trends. Statistical tools (e.g., ANOVA) can quantify variability between methodologies .

Advanced Question: What methodologies are recommended for assessing purity and stability in long-term storage?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC. Acceptable purity thresholds: >95% by area normalization .

- Mass Balance Analysis: Compare initial and post-storage masses to quantify volatile byproduct formation.

Advanced Question: How can skin penetration studies inform pharmacokinetic models for dermal applications?

Methodological Answer:

- Franz Diffusion Cells: Measure permeation through ex vivo human skin. Apply 1 mg/cm² of compound and sample receptor fluid at intervals (0, 2, 6, 24 h).

- LogP Analysis: Determine octanol-water partition coefficients (e.g., LogP ~2.5) to predict transdermal flux. Lower molecular weight analogs (<300 Da) exhibit higher penetration rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.